(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentanecarboxylic acid
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Overview
Description
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid is a complex organic compound characterized by its unique cyclopentane ring structure substituted with a tert-butoxycarbonyl (Boc) protected amino group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions.
Introduction of the Methylthio Group: The methylthio group is introduced via nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the Boc-protected amino group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then interact with various biological targets. The methylthio group may also play a role in modulating the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-Amino-1-(methylthio)cyclopentane-1-carboxylic acid: Similar structure but lacks the Boc protection.
(3R)-3-((tert-Butoxycarbonyl)amino)-1-cyclopentane-1-carboxylic acid: Similar structure but lacks the methylthio group.
Uniqueness
(3R)-3-((tert-Butoxycarbonyl)amino)-1-(methylthio)cyclopentane-1-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the methylthio group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in synthetic organic chemistry and a potential candidate for drug development.
Properties
Molecular Formula |
C12H21NO4S |
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Molecular Weight |
275.37 g/mol |
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-methylsulfanylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H21NO4S/c1-11(2,3)17-10(16)13-8-5-6-12(7-8,18-4)9(14)15/h8H,5-7H2,1-4H3,(H,13,16)(H,14,15)/t8-,12?/m1/s1 |
InChI Key |
GXMXFAZUUVNSDG-SZSXPDSJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCC(C1)(C(=O)O)SC |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(C1)(C(=O)O)SC |
Origin of Product |
United States |
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